molecular formula C16H12N2O2 B027472 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 107027-35-0

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Cat. No.: B027472
CAS No.: 107027-35-0
M. Wt: 264.28 g/mol
InChI Key: OCXAIJJVNVWYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid: is an organic compound with the molecular formula C16H12N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is of interest due to its unique structural features, which include a quinoline core substituted with a pyridine ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Substitution with Pyridine Ring:

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction, followed by oxidation of the resulting intermediate to form the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The methyl group at the 8-position can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the quinoline and pyridine rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 8-carboxy-2-pyridin-2-ylquinoline-4-carboxylic acid.

    Reduction: Formation of 8-methyl-2-pyridin-2-ylquinoline-4-methanol or 8-methyl-2-pyridin-2-ylquinoline-4-aldehyde.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can bind to metal ions and form coordination complexes, which can then participate in catalytic reactions or biological processes. The carboxylic acid group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridin-2-ylquinoline-4-carboxylic acid: Lacks the methyl group at the 8-position.

    8-Methylquinoline-4-carboxylic acid: Lacks the pyridine ring at the 2-position.

    2-Pyridin-2-ylquinoline: Lacks the carboxylic acid group at the 4-position.

Uniqueness

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid is unique due to the presence of all three functional groups: the methyl group at the 8-position, the pyridine ring at the 2-position, and the carboxylic acid group at the 4-position

Properties

IUPAC Name

8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-10-5-4-6-11-12(16(19)20)9-14(18-15(10)11)13-7-2-3-8-17-13/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXAIJJVNVWYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396677
Record name 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107027-35-0
Record name 8-Methyl-2-(2-pyridinyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107027-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-acetylpyridine (IV; R1 =2-aza: 6.05 g, 0.05 mol) and 7-methylisatin (V; R2 =H: 8.52 g, 0.053 mol) in 65 mL of 50% EtOH--H2O containing KOH (13 g) was refluxed for 2 h, then diluted with 50% EtOH--H2O to obtain a homogeneous solution, filtered and acidified (HOAc). The resulting acid was collected, washed with 30% EtOH--H2O and recrystallized from DMF--EtOH to provide the product (9.4 g, 67%, mp. 319°-320° C. Anal. (C16H12N2O2) C,H,N.
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
8.52 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.